(S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid

Description

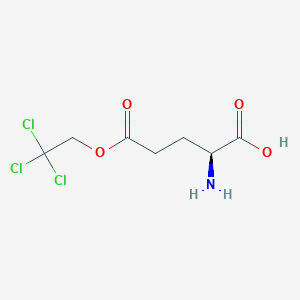

(S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid (CAS 92739-23-6) is a chiral pentanoic acid derivative featuring a trichloroethoxy substituent at the 5-oxo position. Its molecular formula is C₇H₁₀Cl₃NO₄, with a molecular weight of 278.52 g/mol . The compound is also known as gamma-(2,2,2-trichloroethyl)-L-glutamate, highlighting its structural relationship to glutamic acid.

Properties

IUPAC Name |

(2S)-2-amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10Cl3NO4/c8-7(9,10)3-15-5(12)2-1-4(11)6(13)14/h4H,1-3,11H2,(H,13,14)/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAVMZAGITUCAX-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)OCC(Cl)(Cl)Cl)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)OCC(Cl)(Cl)Cl)[C@@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid typically involves multiple steps, starting from readily available starting materialsThe final step often includes deprotection and purification to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, minimizing side reactions and optimizing the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The trichloroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

(S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and protein interactions.

Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloroethoxy group can enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Oxo Position

The 5-oxo position in pentanoic acid derivatives is a critical site for functionalization. Below is a comparative analysis of analogs with distinct substituents:

Structural and Functional Insights

Electronic and Steric Effects

- Trichloroethoxy Group : The Cl₃C-O- substituent is strongly electron-withdrawing, which may stabilize the 5-oxo carbonyl group and influence nucleophilic attack at this position. Its steric bulk could hinder interactions with enzyme active sites compared to smaller groups (e.g., methylthio) .

- Sulfonylethylamino Group (Glutaurine): The sulfonate group imparts high polarity, enhancing water solubility and making it suitable for extracellular targets. This contrasts sharply with the lipophilic trichloroethoxy analog .

Pharmacokinetic and Toxicological Considerations

- Solubility: The trichloroethoxy derivative’s low solubility may limit bioavailability, necessitating prodrug strategies. In contrast, Glutaurine’s solubility supports intravenous administration .

- Sulfonate and phosphate analogs follow safer excretion pathways .

Biological Activity

(S)-2-Amino-5-oxo-5-(2,2,2-trichloroethoxy)pentanoic acid, with the CAS number 92739-23-6, is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C7H10Cl3NO4

- Molecular Weight : 278.52 g/mol

- Purity : ≥ 98%

The biological activity of this compound primarily involves its interaction with the l-glutamic acid receptor. The compound binds to the α subunit of this receptor, leading to inhibition of transcriptional regulation and affecting protein synthesis in various cell types. This binding is reversible and occurs optimally at a concentration of around 10 micromolar .

Inhibition of Protein Synthesis

Research indicates that this compound inhibits nucleotide transfer reactions during DNA synthesis. It has been observed to affect protein synthesis in mutant cells while having minimal impact on wild-type cells, suggesting a selective action that could be exploited for therapeutic purposes in conditions such as epilepsy.

Neuroprotective Effects

Studies have shown that this compound may possess neuroprotective properties. Its ability to modulate glutamate receptors can potentially mitigate excitotoxicity associated with various neurodegenerative diseases .

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, administration of this compound resulted in significant reductions in neuronal death and improvements in cognitive function. The results suggested that the compound's neuroprotective effects are mediated through its action on glutamate receptors .

Case Study 2: Inhibition of Tumor Growth

Another study explored the compound's potential in oncology. It was found to inhibit the proliferation of certain cancer cell lines by interfering with metabolic pathways linked to nucleotide synthesis. This suggests a possible application in cancer therapy .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is useful.

| Compound Name | Mechanism of Action | Biological Activity |

|---|---|---|

| (S)-Amino Acid A | Inhibits protein synthesis | Neuroprotective |

| (R)-Amino Acid B | Modulates neurotransmitter release | Antidepressant effects |

| (S)-Amino Acid C | Binds to different receptor sites | Antitumor activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.